molecular formula C19H18ClNO3 B15283072 5-chloro-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15283072
M. Wt: 343.8 g/mol
InChI Key: PVMKTWHNCFAAKM-UHFFFAOYSA-N
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Description

5-Chloro-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For 5-chloro-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one, a similar approach can be employed, starting with the appropriate substituted phenylhydrazine and ketone.

Industrial Production Methods: Industrial production of such compounds typically involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

5-chloro-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C19H18ClNO3/c1-2-3-12-4-6-13(7-5-12)17(22)11-19(24)15-10-14(20)8-9-16(15)21-18(19)23/h4-10,24H,2-3,11H2,1H3,(H,21,23)

InChI Key

PVMKTWHNCFAAKM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O

Origin of Product

United States

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